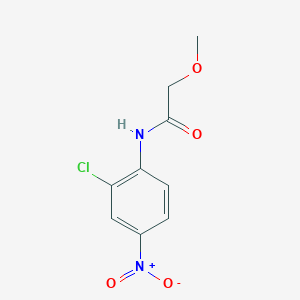
N-(2-ethylhexyl)-3-iodobenzamide
概要
説明
N-(2-ethylhexyl)-3-iodobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom attached to the benzene ring and an ethylhexyl group attached to the nitrogen atom of the amide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylhexyl)-3-iodobenzamide typically involves the iodination of a benzamide precursor. One common method is the reaction of 3-aminobenzoic acid with 2-ethylhexylamine to form N-(2-ethylhexyl)-3-aminobenzamide, followed by iodination using iodine or an iodine-containing reagent under suitable conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions: N-(2-ethylhexyl)-3-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The benzamide moiety can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and appropriate ligands are typically used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield N-(2-ethylhexyl)-3-azidobenzamide, while oxidation with potassium permanganate could produce N-(2-ethylhexyl)-3-carboxybenzamide.
科学的研究の応用
N-(2-ethylhexyl)-3-iodobenzamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(2-ethylhexyl)-3-iodobenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom and the ethylhexyl group can influence the compound’s binding affinity and selectivity for its molecular targets. The pathways involved may include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
N-(2-ethylhexyl)-3-iodobenzamide can be compared with other similar compounds, such as:
N-(2-ethylhexyl)-3-bromobenzamide: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and applications.
N-(2-ethylhexyl)-3-chlorobenzamide:
N-(2-ethylhexyl)-3-fluorobenzamide: The presence of a fluorine atom can significantly alter the compound’s biological activity and stability.
The uniqueness of this compound lies in the presence of the iodine atom, which can participate in specific chemical reactions and confer distinct properties compared to its halogenated analogs.
特性
IUPAC Name |
N-(2-ethylhexyl)-3-iodobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22INO/c1-3-5-7-12(4-2)11-17-15(18)13-8-6-9-14(16)10-13/h6,8-10,12H,3-5,7,11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBGGUJBBJMKTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=O)C1=CC(=CC=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-methyl-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B3976545.png)
![methyl N-{[1-(4-chlorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}phenylalaninate](/img/structure/B3976548.png)




![[2-(4-Nitrophenyl)-2-oxoethyl] 2-acetamido-3-phenylpropanoate](/img/structure/B3976580.png)
![N-(4-{[5-(diethylsulfamoyl)-2-methoxyphenyl]sulfamoyl}phenyl)acetamide](/img/structure/B3976586.png)
![N-[3-(dimethylamino)-1,4-dioxonaphthalen-2-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B3976594.png)
![Propan-2-yl 6-[(2-bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate](/img/structure/B3976595.png)
![1-(2,3-dihydro-1H-inden-2-yl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-3-piperidinamine](/img/structure/B3976622.png)
![N-[(4-methoxyphenyl)methyl]-3-phenylbutanamide](/img/structure/B3976629.png)

